molecular formula C13H26N2O B3008246 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine CAS No. 416870-70-7

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

Cat. No.: B3008246
CAS No.: 416870-70-7
M. Wt: 226.364
InChI Key: XIBIFYYATXSUCM-UHFFFAOYSA-N
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Description

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propylamine and tetrahydrofuran-2-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIFYYATXSUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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